![molecular formula C21H18F3N3OS B2706052 1-(pyridin-2-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 899731-45-4](/img/structure/B2706052.png)
1-(pyridin-2-ylmethyl)-4-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydro-1H-cyclopenta[d]pyrimidin-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups and rings, including a pyridine ring, a cyclopentapyrimidine ring, and a benzylthio group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The pyridine and cyclopentapyrimidine rings will contribute to the rigidity of the molecule, while the benzylthio and trifluoromethyl groups may influence its reactivity .Chemical Reactions Analysis
The reactivity of this compound will be influenced by the presence of the pyridine and cyclopentapyrimidine rings, as well as the benzylthio and trifluoromethyl groups. These groups could potentially participate in a variety of chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound will be influenced by its molecular structure. For example, the presence of the pyridine and cyclopentapyrimidine rings could influence its solubility, while the benzylthio and trifluoromethyl groups could affect its reactivity .Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The compound has been studied for its synthesis and various chemical properties. For example, research has focused on the synthesis and biological evaluation of new coumarin derivatives, including pyrimidin-2-yl 1-thio-β-d-glycopyranosides and related compounds. These studies provide insights into the methods of synthesizing such complex molecules and their potential reactivity in various chemical environments (Al-Haiza, Mostafa, & El-kady, 2003); (Chen & Kong, 1995).
Biological and Medicinal Chemistry
Several studies have investigated the biological and medicinal properties of pyrimidine derivatives. For instance, research on the synthesis, pharmacological, and biological screening of novel pyrimidine derivatives has been conducted, highlighting their potential use in various medical applications such as anti-inflammatory, analgesic, cytotoxic, and antitubercular activities (Bhat, Kumar, Nisar, & Kumar, 2014).
Antitumor and Antibacterial Agents
There is significant interest in the development of antitumor and antibacterial agents based on pyrimidine derivatives. Studies have synthesized novel thiophene and N-substituted thieno[3,2-d] pyrimidine derivatives as potent antitumor and antibacterial agents, demonstrating their potential efficacy in these areas (Hafez, Alsalamah, & El-Gazzar, 2017).
Antiproliferative Activity
Research has also been conducted on the antiproliferative activity of related compounds. For instance, the synthesis and antiproliferative activity of new thiazole/benzothiazole fused pyranopyrimidine derivatives have been studied, focusing on their potential use in cancer treatment (Nagaraju, Reddy, Padmaja, & Ugale, 2020).
Antibacterial and Antifungal Activity
The antibacterial and antifungal activities of pyrimidin-2(5H)-one/thione and 4H-chromen-4-one derivatives have been evaluated, adding to the understanding of how these compounds can be used to fight various microbial infections (Bansode, Ansari, & Gawale, 2011).
Direcciones Futuras
Propiedades
IUPAC Name |
1-(pyridin-2-ylmethyl)-4-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18F3N3OS/c22-21(23,24)15-6-3-5-14(11-15)13-29-19-17-8-4-9-18(17)27(20(28)26-19)12-16-7-1-2-10-25-16/h1-3,5-7,10-11H,4,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNCSHJOUJXKNCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(C(=O)N=C2SCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18F3N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
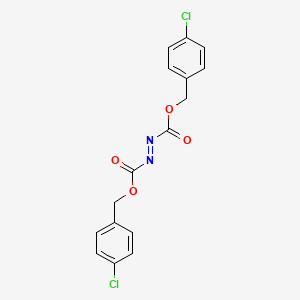
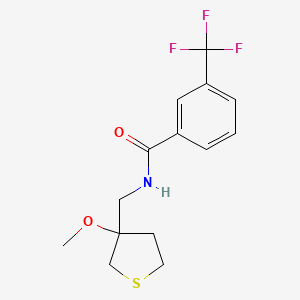
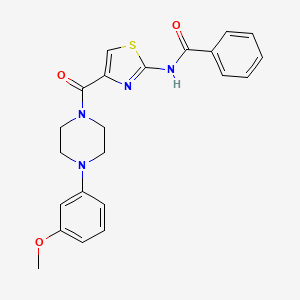
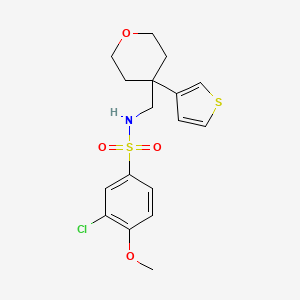
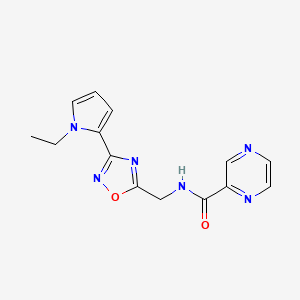
![Isoquinolin-1-yl-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2705980.png)
![[6-[(4,6-Dimethylpyrimidin-2-yl)sulfanylmethyl]-4-oxopyran-3-yl] 4-fluorobenzoate](/img/structure/B2705981.png)
![5-(3-Chlorophenyl)-3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2705984.png)

![tert-Butyl (1-(2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)piperidin-4-yl)carbamate](/img/structure/B2705987.png)
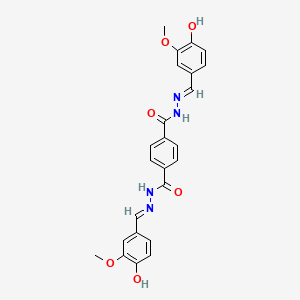
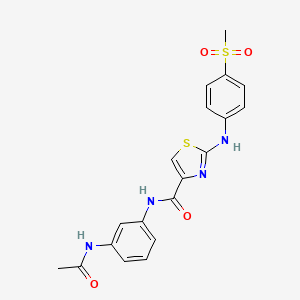
![Spiro[5.5]undecan-5-amine](/img/structure/B2705991.png)

